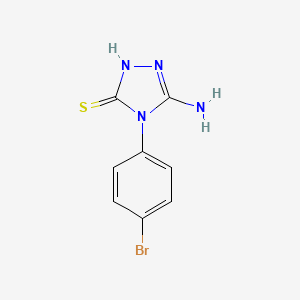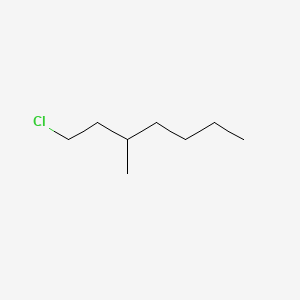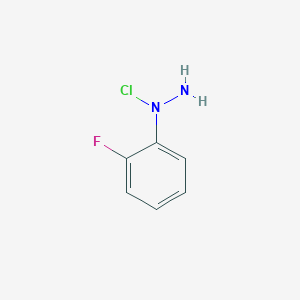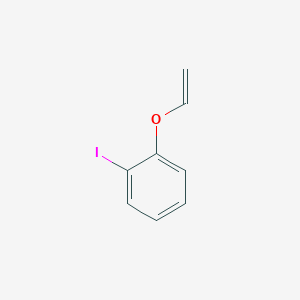
1-(Ethenyloxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethenyloxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom and an ethenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Ethenyloxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 2-iodophenol with an appropriate vinyl ether under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-iodophenol is replaced by the ethenyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethenyloxy)-2-iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1-(Ethenyloxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Ethenyloxy)-2-iodobenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity. The ethenyloxy group can participate in various chemical reactions, altering the compound’s behavior and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Ethenyloxy)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(Ethenyloxy)-2-chlorobenzene: Contains a chlorine atom instead of iodine.
1-(Ethenyloxy)-2-fluorobenzene: Features a fluorine atom in place of iodine.
Uniqueness
1-(Ethenyloxy)-2-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine substituent can participate in specific reactions, such as oxidative addition and halogen exchange, making it valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H7IO |
|---|---|
Poids moléculaire |
246.04 g/mol |
Nom IUPAC |
1-ethenoxy-2-iodobenzene |
InChI |
InChI=1S/C8H7IO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1H2 |
Clé InChI |
ISIALCKBVKAXRD-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



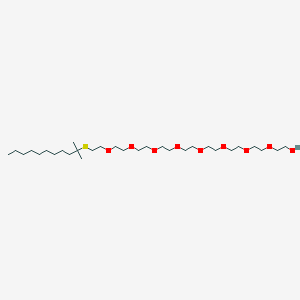
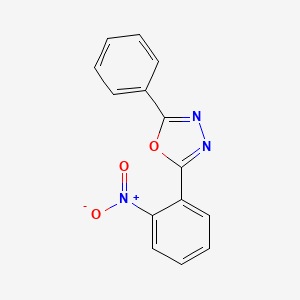
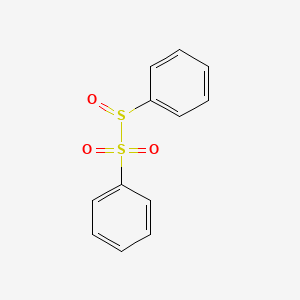
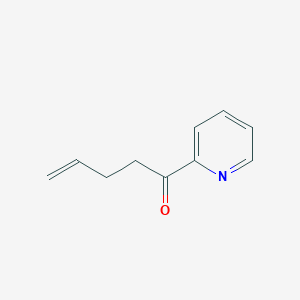
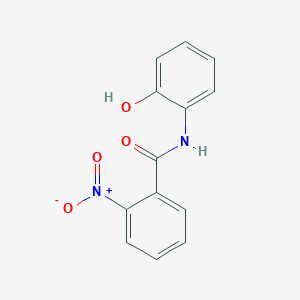

![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
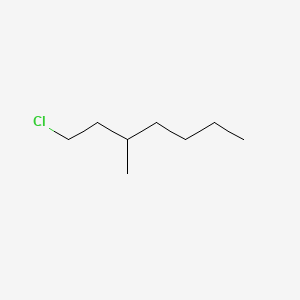
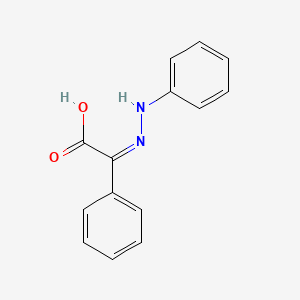
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
